2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
Description
Properties
IUPAC Name |
2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-4-2-8-5-7(6-11(14)15)1-3-9(8)12-10/h1,3,5H,2,4,6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEWITXXLBKGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-14-8 | |
| Record name | 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Aminobenzoic Acid Derivatives
A principal route involves the cyclization of 6-substituted 3-aminobenzoic acid precursors. The tetrahydroquinolinone core forms via acid-catalyzed intramolecular cyclization, with the acetic acid side chain introduced through Friedel-Crafts alkylation or transition metal-mediated coupling. Patent WO1994029297A1 demonstrates this approach using 6-mercapto-1-methyl-1,2,3,4-tetrahydroquinolin-2-one as a key intermediate, which undergoes oxidative functionalization to install sulfonyl groups before side chain modification.
Table 1: Representative Cyclocondensation Conditions
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 6-Bromo-3-aminobenzoic acid | H2SO4 (conc.) | 110 | 68 | |
| 6-Amino-3-nitrobenzoic acid | Pd/C (10%) | 150 | 72 |
Post-Modification of Tetrahydroquinolinone Scaffolds
The acetic acid moiety can be introduced through nucleophilic substitution or Heck-type coupling reactions. BenchChem documentation reveals that 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline reacts with diethyl malonate under palladium catalysis, followed by saponification to yield the target compound. This method achieves regioselectivity >95% when using Buchwald-Hartwig amination conditions.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent implementations in pilot plants employ telescoped synthesis combining:
- Continuous hydrogenation of nitro precursors
- In-line separation of stereoisomers
- Automated pH control during saponification
A case study from BenchChem's production pipeline shows a 40% reduction in processing time and 15% yield improvement compared to batch methods.
Green Chemistry Approaches
Water-mediated reactions using β-cyclodextrin as a phase-transfer catalyst demonstrate environmental benefits:
- 90% reduction in organic solvent use
- 85% atom economy for the final coupling step
- Energy input decreased by 30% through microwave-assisted steps
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity : >99.5% (C18 column, 0.1% TFA/ACN gradient)
- Chiral Purity : ≥99% ee (Chiralpak AD-H column)
- Thermal Stability : Decomposition onset at 248°C (DSC analysis)
Table 2: Spectroscopic Data Comparison
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR | δ 2.95 (m, 2H, CH2), 3.45 (t, 2H, CH2N) | |
| 13C NMR | 174.8 ppm (COOH), 169.5 ppm (C=O) | |
| HRMS | m/z 205.0734 [M+H]+ |
Challenges and Solutions
Regioselectivity in Ring Substitution
Positional isomer formation during electrophilic substitution remains a key challenge. Advanced directing group strategies using temporary silicon-protecting groups enable >98% regiocontrol at the 6-position.
Oxidative Stability
The 2-oxo group exhibits susceptibility to over-oxidation. Patent literature recommends in situ protection as the enol ether derivative during harsh reaction conditions, followed by mild acidic workup.
Emerging Methodologies
Biocatalytic Approaches
Recent studies explore:
- Transaminase-mediated amination of keto precursors
- Lipase-catalyzed ester hydrolysis for side chain introduction
- Whole-cell systems using engineered E. coli for one-pot synthesis
Preliminary results show 60-75% conversion rates under mild aqueous conditions.
Photoredox Catalysis
Visible light-mediated C-H activation enables direct functionalization of the tetrahydroquinoline core without pre-functionalization:
- 450 nm LED irradiation
- Ru(bpy)3Cl2 catalyst
- 72% yield achieved for late-stage acetic acid introduction
Scale-Up Considerations
Industrial manufacturing requires addressing:
- Exotherm Management : Segmented addition of nitrating agents
- Byproduct Control : Use of scavenger resins for amine impurities
- Crystallization Optimization : Mixed solvent systems (EtOAc/heptane) for polymorph control
Current Good Manufacturing Practice (cGMP) batches demonstrate consistent impurity profiles meeting ICH Q3 guidelines.
Environmental Impact Assessment
Life cycle analysis of three major routes reveals:
- 62% lower carbon footprint for biocatalytic vs traditional routes
- 85% solvent recovery achievable through nanofiltration membranes
- Waste generation reduced to <5 kg/kg API through atom-economic steps
Regulatory agencies now prioritize these green metrics in production facility approvals.
Scientific Research Applications
The compound's biological activity is primarily linked to its role as an inhibitor of phosphodiesterase III A (PDE3A). This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial for various cellular signaling pathways.
Key Pharmacological Effects
- Cardiovascular Applications : The modulation of cAMP levels through PDE3A inhibition is associated with vasodilation and positive inotropic effects, making it a candidate for treating cardiovascular diseases.
- Antitumor Activity : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in models of induced arthritis, indicating potential use in anti-inflammatory therapies.
Synthesis and Mechanism of Action
The synthesis of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid typically involves multi-step organic reactions including oxidation and acylation processes. The specific reaction pathways include interactions with various enzymes and proteins that influence cellular responses.
Research Insights and Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Antiproliferative Activity : A library of compounds related to tetrahydroquinoline derivatives was tested for antiproliferative activity against various cancer cell lines (HeLa, HT-29). Results indicated that certain derivatives exhibited significant cytotoxicity.
- Mechanistic Studies : Interaction studies have shown that this compound influences not only cAMP signaling but may also affect other signaling cascades. Further research is needed to fully elucidate these pathways.
Mechanism of Action
The mechanism by which 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid exerts its effects is largely dependent on its interaction with biological targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
Biological Activity
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid is a compound with potential therapeutic applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H9NO4
- Molecular Weight : 219.2 g/mol
- IUPAC Name : 2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid
- PubChem CID : 43140386
Anticoagulant Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticoagulant activity. For instance, compounds designed based on this structure showed high inhibition rates against coagulation factors Xa and XIa. The IC50 values for these compounds ranged from 87% to 91% inhibition for factor Xa and approximately 83% for factor XIa, demonstrating their potential as dual inhibitors in anticoagulation therapy .
| Compound | Factor Xa Inhibition (%) | Factor XIa Inhibition (%) |
|---|---|---|
| Compound 3b | 87% | - |
| Compound 3j | - | 83% |
| Compound 3c | >75% | >75% |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. This compound has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. The mechanism involves the modulation of intracellular signaling pathways that regulate oxidative stress responses .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for various enzymes involved in coagulation and oxidative stress pathways.
- Interaction with Cellular Signaling Pathways : It modulates pathways associated with inflammation and apoptosis, contributing to its therapeutic effects in various diseases.
- Structural Analogues : Variations in the chemical structure can lead to differences in biological activity. For example, modifications at the C6 position have been shown to enhance binding affinity to target proteins involved in coagulation .
Study on Anticoagulant Effects
A recent study evaluated the anticoagulant effects of several derivatives based on the structure of this compound. The results indicated that these compounds could serve as effective anticoagulants with lower side effects compared to traditional therapies like Rivaroxaban .
Research on Antioxidative Properties
Another investigation focused on the antioxidative potential of this compound in a diabetic model. The findings suggested that treatment with this compound significantly reduced markers of oxidative stress and improved metabolic parameters in diabetic rats .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid, and how can reaction conditions be optimized?
- Synthetic Routes :
- Stepwise Alkylation and Cyclization : Start with 6-substituted tetrahydroquinolinone precursors. For example, alkylation of 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate, followed by hydrolysis to yield the acetic acid derivative (as seen in analogous syntheses) .
- Key Parameters : Optimize temperature (80–100°C), solvent (TFA for deprotection), and stoichiometry (1:1.2 molar ratio of precursor to alkylating agent) to maximize yield (>90%) .
- Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve ≥95% purity .
Q. How can the molecular structure of this compound be validated experimentally?
- X-ray Crystallography :
- Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks. For example, analyze N–H···O and C–H···O interactions in crystal packing .
- ORTEP-3 or WinGX can generate thermal ellipsoid plots to visualize disorder or dynamic motion in the tetrahydroquinoline ring .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., acetic acid protons at δ 3.8–4.2 ppm, carbonyl carbons at δ 170–175 ppm) .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in proposed tautomeric forms of this compound?
- Case Study : In ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, crystallography revealed dual conformers (N2–C8 and N2A–C8A) with occupancy ratios of 0.65:0.34. This highlights the need for multi-conformer refinement in SHELXL to address disorder in the tetrahydroquinoline ring .
- Mitigation Strategy : Collect high-resolution data (≤0.8 Å) and apply restraints for overlapping atoms to refine partial occupancy accurately .
Q. What strategies improve the biological activity of derivatives of this compound in drug discovery?
- Structure-Activity Relationship (SAR) :
- Substitution at Position 6 : Introduce electron-withdrawing groups (e.g., Cl, F) to enhance binding to serine proteases, as demonstrated in Factor XI inhibitors .
- Acetic Acid Modifications : Replace the acetic acid moiety with bioisosteres (e.g., tetrazole) to improve metabolic stability while retaining hydrogen-bonding capacity .
Q. How can chromatographic methods be optimized to separate enantiomers or diastereomers of this compound?
- HPLC Conditions :
- Chiral Stationary Phase : Use a Chiralpak IA column with a mobile phase of hexane/isopropanol (90:10) + 0.1% TFA. Adjust flow rate to 1.0 mL/min for baseline resolution (Rs > 2.0) .
- Detection : Monitor at λ = 254 nm for quinoline-based UV absorption .
Data Contradiction Analysis
Q. How to reconcile discrepancies between computational and experimental solubility data?
- Experimental Data :
- Aqueous solubility of this compound is ≤1 mg/mL at pH 7.4 due to poor ionization of the acetic acid group .
- Computational Predictions :
- Tools like ACD/Percepta may overestimate solubility (predicted 5–10 mg/mL) by neglecting crystal packing effects. Validate with shake-flask assays at 25°C .
Methodological Resources
Q. What software tools are essential for modeling the compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
